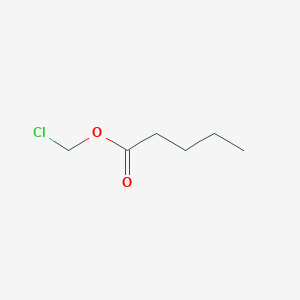

Chloromethyl pentanoate

Description

Significance of Chloromethyl Pentanoate in Contemporary Chemical Studies

The primary significance of this compound in modern chemical research lies in its application as a synthetic intermediate, particularly in the fields of organic and medicinal chemistry. evitachem.comsigmaaldrich.com Its utility stems from the presence of a cleavable ester group, which makes it an important component in the design of prodrugs. orientjchem.org In this context, it is used to mask polar functional groups, such as hydroxyls or carboxylic acids, on a parent drug molecule. This modification can enhance the lipophilicity of the drug, potentially improving its absorption and distribution. The ester bond is designed to be cleaved by endogenous esterase enzymes in the body, releasing the active drug. unife.ituobabylon.edu.iq

A notable application is in the synthesis of novel prodrugs of psilocin, the active metabolite of psilocybin. acs.orgresearchgate.net Researchers have used this compound to introduce a cleavable ester moiety at the 4-hydroxyl position of the psilocin core. acs.org This strategy aims to create new chemical entities with altered pharmacokinetic profiles, potentially modulating the duration of the therapeutic effects. acs.orgresearchgate.net

Beyond prodrugs, this compound serves as a reagent in various organic syntheses. evitachem.com It can act as a chloromethylating agent or be used to introduce protecting groups that can be later removed under specific conditions. evitachem.comchempanda.com Its role in forming ester linkages is a fundamental transformation in organic synthesis, allowing for the construction of more complex molecular architectures. uobabylon.edu.iq

Interdisciplinary Contexts of this compound Research

The applications of this compound extend across several scientific disciplines, highlighting its interdisciplinary importance.

Medicinal Chemistry and Pharmacology : The most prominent interdisciplinary application is in drug design and development. By functioning as a promoiety in carrier-linked prodrugs, it helps overcome pharmacokinetic challenges of parent drugs. orientjchem.orgamazonaws.com Research in this area involves synthesizing and evaluating new drug candidates, such as novel psilocin prodrugs for potential use in treating psychiatric conditions or modifying kinase inhibitors. acs.orggoogle.com This work inherently bridges synthetic chemistry with pharmacology and clinical science.

Biochemistry and Enzymology : The design of this compound-containing prodrugs relies on an understanding of enzymatic processes. The cleavage of the ester bond by esterases is a key activation step. researchgate.netnih.gov Studies in this area investigate the kinetics and substrate specificity of various esterases, providing crucial data for designing prodrugs that are activated at the desired rate and location in the body. nih.govnih.gov

Materials Science and Polymer Chemistry : The reactive chloromethyl group can be used to functionalize polymers and other materials. acs.org For instance, chloromethyl groups on a polymer backbone can be reacted with various nucleophiles to attach specific moieties, altering the material's properties for applications in fields like bioimaging or self-healing materials. rsc.orgrsc.org This connects the chemistry of small molecules like this compound to the development of advanced functional materials. acs.org

Current Research Frontiers and Unexplored Avenues

Current research continues to build upon the established utility of this compound while exploring new applications. One major frontier is the development of more sophisticated drug delivery systems. This includes its potential use in constructing dual-cleavage linkers for antibody-drug conjugates (ADCs), where the controlled release of a cytotoxic agent is paramount. google.com

The creation of novel prodrugs remains a very active area. Researchers are synthesizing a wide array of derivatives to finely tune pharmacokinetic properties. acs.orgresearchgate.net Patents describe the use of this compound and related structures to modify a range of therapeutic agents, suggesting a broad and ongoing effort to improve existing drugs. google.comgoogle.comgoogleapis.com

Unexplored avenues may include its application in new types of stimuli-responsive materials, where the cleavage of the ester could be triggered by factors other than enzymes. Furthermore, its use in asymmetric synthesis, where controlling stereochemistry is crucial, could be an area for further investigation. For example, chiral versions of related compounds have been used to create intermediates with specific stereocenters. lookchem.com The integration of this compound into multi-step syntheses of complex natural products or in the development of new bioorthogonal chemical reactions could also represent future research directions. nih.govacs.org

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 77877-94-2 | nist.govchemeo.com |

| Molecular Formula | C6H11ClO2 | nist.govchemeo.comnih.gov |

| Molecular Weight | 150.60 g/mol | chemeo.comnih.gov |

| IUPAC Name | This compound | nist.gov |

| Synonyms | Pentanoic acid, chloromethyl ester | nist.gov |

| Normal Boiling Point (Tboil) | 442.15 K (Joback Calculated) | chemeo.com |

| logP (Octanol/Water) | 1.916 (Crippen Calculated) | chemeo.com |

| InChI Key | ZYDSTVMBNBPPLQ-UHFFFAOYSA-N | nist.govchemeo.com |

Table 2: Selected Research Applications of this compound This table highlights some of the specific uses of this compound found in chemical research.

| Application Area | Specific Use | Role of this compound | Reference(s) |

| Prodrug Synthesis | Synthesis of novel psilocin prodrugs. | Introduction of a cleavable ester moiety to the 4-hydroxy group of the indole (B1671886) core. | acs.org |

| Organic Synthesis | Synthesis of 5-[[2-(Chloromethyl)-4-methyl-1-oxopentyl]amino]pentanoic acid. | Reacts with 5-Aminovaleric acid as part of a multi-step synthesis. | prepchem.com |

| Medicinal Chemistry | Modification of physicochemical and/or pharmacokinetic properties of compounds. | Used as a substituted methylformyl reagent to create ester linkages on parent molecules. | google.com |

| Protecting Group Chemistry | Protection of amines during peptide synthesis. | Acts as a protecting agent for amines. | evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-4-6(8)9-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDSTVMBNBPPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335453 | |

| Record name | Chloromethyl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77877-94-2 | |

| Record name | Chloromethyl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Precursor Chemistry of Chloromethyl Pentanoate

Esterification Methodologies for Chloromethyl Pentanoate Synthesis

The synthesis of this compound is primarily achieved through esterification, a fundamental reaction in organic chemistry that forms an ester from a carboxylic acid and an alcohol. The specific methodologies for creating this chloroalkyl ester involve both traditional acid-catalyzed approaches and several alternative strategies designed to accommodate different precursors and reaction conditions.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, widely known as Fischer-Speier esterification, represents a primary route for synthesizing esters. organic-chemistry.org This equilibrium-controlled reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of this compound, this would conceptually involve the reaction of pentanoic acid with chloromethanol (B13452849). However, the instability of chloromethanol necessitates alternative sources for the chloromethyl group.

The mechanism proceeds through the protonation of the carbonyl oxygen of pentanoic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The alcohol (or chloromethyl source) then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

To drive the reaction toward the product side, an excess of one reactant is typically used, or water is removed as it forms. organic-chemistry.orgmasterorganicchemistry.com While common catalysts include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH), solid acid catalysts have gained prominence as more environmentally friendly alternatives. masterorganicchemistry.com

Kinetic studies on the esterification of pentanoic acid with methanol (B129727) have been performed using heterogeneous catalysts like the cation exchange resin Amberlyst 15. core.ac.ukresearchgate.net These studies show that such solid acids are effective alternatives to corrosive liquid acids. core.ac.uk In one study, a 93% conversion of pentanoic acid was achieved at 333.15 K using Amberlyst 15, demonstrating the viability of this approach for pentanoate ester synthesis. core.ac.uk

Table 1: Acid Catalysts in Pentanoate Esterification

| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temperature (K) | Conversion Rate | Source |

|---|---|---|---|---|---|

| Amberlyst 15 | Pentanoic Acid, Methanol | 10:1 | 333.15 | 93% | core.ac.uk |

| Amberlyst 15 | Pentanoic Acid, 1-Propanol | - | 323.15 - 363.15 | Temperature-dependent | researchgate.net |

| Sulfuric Acid | Carboxylic Acid, Alcohol | Excess Alcohol | - | Equilibrium-driven | masterorganicchemistry.comchemguide.co.uk |

| Tosic Acid | Carboxylic Acid, Alcohol | Excess Alcohol | - | Equilibrium-driven | masterorganicchemistry.com |

Alternative Esterification Strategies

Beyond direct acid catalysis, several other methods can be employed to synthesize this compound, often providing milder conditions or utilizing different precursor materials.

One common strategy involves the conversion of the carboxylic acid into a more reactive derivative. Pentanoic acid can be treated with thionyl chloride (SOCl₂) to form pentanoyl chloride. commonorganicchemistry.comlibretexts.org This highly reactive acyl chloride can then react vigorously with an alcohol or alcohol equivalent to form the ester. chemguide.co.uk Similarly, pentanoic anhydride (B1165640) can be used, which reacts more slowly than the acyl chloride but is also an effective acylating agent. chemguide.co.uk

Another powerful method is the alkylation of a carboxylate salt. Pentanoic acid can be deprotonated with a base to form sodium or potassium pentanoate. This salt can then react with a suitable chloromethylating agent, such as bromochloromethane, via a nucleophilic substitution (SN2) reaction to yield this compound. researchgate.net Phase-transfer catalysis (PTC) is particularly effective for this type of reaction, as demonstrated in the synthesis of the analogous compound, chloromethyl benzoate, from benzoic acid and chloromethyl chlorosulfate (B8482658). phasetransfercatalysis.com The use of chloromethyl chlorosulfate is noted as a way to avoid the formation of the highly carcinogenic byproduct bis(chloromethyl) ether. phasetransfercatalysis.com

More specialized methods have also been developed. For instance, a thiomethyl ester can be converted into a chloromethyl ester, a process that involves suppressing competing chlorination pathways to improve conversion rates. researchgate.net The Steglich esterification, which uses coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), is another alternative, though it is typically reserved for substrates sensitive to acidic conditions. organic-chemistry.orgcommonorganicchemistry.com

Table 2: Alternative Synthetic Routes for Chloromethyl Esters

| Strategy | Precursors | Key Reagents | Description | Source |

|---|---|---|---|---|

| Acyl Chloride Route | Pentanoic Acid, Chloromethanol source | Thionyl Chloride (SOCl₂) | Two-step process where pentanoic acid is first converted to highly reactive pentanoyl chloride. | chemguide.co.ukcommonorganicchemistry.comlibretexts.org |

| Carboxylate Alkylation | Pentanoic Acid, Chloromethylating agent | Base, Bromochloromethane | The carboxylate anion acts as a nucleophile, displacing a halide from the chloromethylating agent. | researchgate.net |

| Phase-Transfer Catalysis | Benzoic Acid, Chloromethyl Chlorosulfate | PTC Catalyst (e.g., Quaternary Ammonium Salt) | Facilitates the reaction between the aqueous carboxylate salt and the organic chloromethylating agent. | phasetransfercatalysis.com |

| Thiomethyl Ester Conversion | Thiomethyl Ester | Chlorinating Agent | A specialized conversion that requires careful control of reaction conditions to favor the desired product. | researchgate.net |

Targeted Synthesis of this compound Analogs and Derivatives

The synthetic principles used for this compound can be extended to create a range of analogs and derivatives with modified structures. These syntheses often require multi-step pathways and specialized reagents to achieve the desired molecular architecture.

An example is the synthesis of chloromethyl 2-ethoxy-2-methylpropanoate, an analog with a more complex ester group. An efficient reported synthesis starts from 2-bromoisobutyric acid and involves four key developments: a mild, base-mediated ethanolysis, a purification step using sodium bisulfite, the preparation of a thiomethyl ester intermediate via a Pummerer-type process, and finally, the improved conversion of the thiomethyl ester to the target chloromethyl ester. researchgate.net

The synthesis of chloromethyl benzoate, another analog, has been achieved using phase-transfer catalysis with chloromethyl chlorosulfate as the chloromethylating agent. phasetransfercatalysis.com This highlights how methodologies can be adapted for different carboxylic acids, in this case, substituting pentanoic acid with benzoic acid.

Derivatives can also include molecules where the chloromethyl group is part of a larger, more complex functional group, such as in peptide chloromethyl ketones. nih.gov These compounds, which act as enzyme inhibitors, are synthesized through specialized peptide chemistry, demonstrating the versatility of incorporating the chloromethyl moiety into diverse molecular frameworks. nih.gov

Table 3: Synthesis of Chloromethyl Ester Analogs

| Analog/Derivative | Starting Material(s) | Key Synthetic Steps/Methodology | Source |

|---|---|---|---|

| Chloromethyl 2-ethoxy-2-methylpropanoate | 2-Bromoisobutyric acid | Ethanolysis, thiomethyl ester formation, conversion to chloromethyl ester. | researchgate.net |

| Chloromethyl benzoate | Benzoic acid, Chloromethyl chlorosulfate | Phase-Transfer Catalysis (PTC). | phasetransfercatalysis.com |

| Pentapeptidyl Chloromethyl Ketones | Amino Acids | Solid-phase or solution-phase peptide synthesis followed by functionalization. | nih.gov |

Formation Mechanisms of this compound as a Transformation Product

This compound may not only be a product of deliberate synthesis but can also be formed as an unintended transformation product in biological or industrial systems. The mechanisms for such formation typically involve the reaction of precursors—a pentanoic acid source and a chloromethylating agent—under specific environmental or process conditions.

In industrial settings, chloromethylation reactions are used to produce a variety of chemicals. The effluent from these processes can contain residual reactants, catalysts, and byproducts. google.com For example, in the chloromethylation of vinyl aromatic polymers, the process often uses chloromethyl methyl ether and a Lewis acid catalyst. google.com If a C5 carboxylic acid like pentanoic acid were present in such a waste stream, it could potentially react with residual chloromethylating agents under the influence of the catalyst to form this compound as a byproduct.

Biological systems also provide pathways for the formation of related structures. The microbial degradation of certain chlorinated aromatic compounds, such as 2-chlorotoluene, has been shown to proceed through chloromethylated intermediates. researchgate.net Specifically, the metabolism of chloromethylcatechols can lead to the formation of chloromethylmuconolactones, which are chlorinated cyclic esters. researchgate.net This demonstrates that enzymatic processes in microorganisms are capable of forming chloromethyl ester structures as metabolites. While this example involves a lactone rather than a linear ester, it establishes a biochemical precedent for the formation of such compounds as transformation products in the environment.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Propanol |

| 2-Bromoisobutyric acid |

| 2-Chlorotoluene |

| Amberlyst 15 |

| Benzoic Acid |

| Bis(chloromethyl) ether |

| Bromochloromethane |

| Chloromethanol |

| Chloromethyl 2-ethoxy-2-methylpropanoate |

| Chloromethyl benzoate |

| Chloromethyl chlorosulfate |

| Chloromethyl methyl ether |

| This compound |

| Chloromethylcatechols |

| Chloromethylmuconolactones |

| Dicyclohexylcarbodiimide (DCC) |

| Methanol |

| Pentanoic acid |

| Pentanoic anhydride |

| Pentanoyl chloride |

| Potassium pentanoate |

| Sodium bisulfite |

| Sodium pentanoate |

| Sulfuric acid |

| Thionyl chloride |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Chloromethyl Pentanoate

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) in chloromethyl pentanoate is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom, a good leaving group, by a nucleophile.

Mechanistic Investigations of Substitution Reactions

The primary nature of the carbon atom bearing the chlorine suggests that nucleophilic substitution on the chloromethyl moiety predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride ion departs jk-sci.com. The transition state involves a pentacoordinate carbon atom where the nucleophile and the leaving group are on opposite sides, leading to an inversion of stereochemistry if the carbon were chiral.

However, the presence of the adjacent ester oxygen can influence the mechanism. While a classic S(_N)1 reaction involving a primary carbocation is generally unfavorable due to high instability, the potential for resonance stabilization of the carbocation by the lone pair of electrons on the adjacent oxygen atom could introduce some S(_N)1 character, especially in polar, non-nucleophilic solvents. This would involve the formation of a resonance-stabilized oxocarbenium ion intermediate. Studies on the solvolysis of analogous compounds like methyl chloromethyl ether have shown behavior consistent with an S(_N)1-like mechanism, highlighting the importance of the oxygen's electronic contribution osti.gov.

The hydrolysis of related N-acyloxymethylsulfonamides proceeds through the formation of an N-sulfonyl iminium ion, which is analogous to the oxocarbenium ion that would be formed from this compound rsc.org. This suggests that pathways involving cationic intermediates are plausible for the chloromethyl group in this environment.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the chloromethyl group in nucleophilic substitution is governed by both steric and electronic factors.

Steric Factors: The chloromethyl group is sterically unhindered, being a primary halide. This low steric hindrance favors the S(_N)2 pathway, as it allows for easy backside attack by the nucleophile youtube.com. Increasing the steric bulk on the nucleophile or the electrophile would decrease the rate of an S(_N)2 reaction.

Electronic Factors: The primary electronic factor influencing the reactivity of the chloromethyl moiety is the inductive effect of the adjacent ester group. The electron-withdrawing nature of the carbonyl group in the pentanoate moiety can have a complex effect. On one hand, it can slightly decrease the electron density at the chloromethyl carbon, potentially making it more electrophilic and susceptible to nucleophilic attack. On the other hand, as mentioned earlier, the lone pairs on the ester oxygen can stabilize a developing positive charge in a more S(_N)1-like transition state osti.gov.

Hydrolytic Degradation Kinetics and Mechanisms

The ester linkage in this compound is susceptible to hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid (pentanoic acid) and an alcohol (in this case, the unstable chloromethanol (B13452849), which would likely decompose). This hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis of the Ester Linkage

Under acidic conditions, the hydrolysis of the ester linkage of this compound is expected to follow the A(_AC)2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular) libretexts.orgucalgary.ca. This is a multi-step process:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon ucalgary.cachemistrysteps.comyoutube.com.

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate ucalgary.cachemistrysteps.comyoutube.com.

Proton transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group (the chloromethoxy group).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated leaving group as chloromethanol.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield pentanoic acid and regenerate the acid catalyst.

All steps in this mechanism are reversible libretexts.orgchemistrysteps.com.

Base-Catalyzed Hydrolysis of the Ester Linkage

In the presence of a base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis of the ester linkage, often referred to as saponification, typically proceeds through a B(_AC)2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular) jk-sci.comucalgary.ca. The steps are as follows:

Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester ucalgary.cayoutube.com. This forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the alkoxide (in this case, chloromethoxide) is eliminated as the leaving group, forming pentanoic acid ucalgary.ca.

This final deprotonation step makes base-catalyzed ester hydrolysis an irreversible process, in contrast to the reversible acid-catalyzed hydrolysis chemistrysteps.comyoutube.com.

Hydrolysis Pathways of the Chloromethyl Group

The chloromethyl group itself can also undergo hydrolysis, a type of nucleophilic substitution where water is the nucleophile (solvolysis). This reaction would lead to the formation of an α-hydroxy ester and hydrochloric acid. The mechanism of this hydrolysis is likely to be S(_N)2, given the primary nature of the alkyl halide, especially under neutral or slightly acidic conditions.

Due to the lack of specific kinetic data for this compound in the reviewed literature, a quantitative comparison of the rates of these different reaction pathways is not possible at this time. However, the mechanistic principles outlined provide a solid framework for understanding the chemical behavior of this compound.

Other Relevant Chemical Transformations

This compound possesses two primary reactive sites: the electrophilic carbon of the chloromethyl group and the carbonyl carbon of the ester. This dual reactivity allows for a variety of chemical transformations beyond its primary synthesis and decomposition pathways. The reactivity at the chloromethyl group typically involves nucleophilic substitution, while the ester group is susceptible to nucleophilic acyl substitution reactions.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a potent electrophile due to the electron-withdrawing nature of the chlorine atom, making the adjacent carbon atom susceptible to attack by nucleophiles. This reactivity is characteristic of primary alkyl halides and is a cornerstone of their synthetic utility.

One significant transformation is the reaction with cyanide ions, typically from sources like potassium or sodium cyanide. libretexts.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The cyanide ion acts as the nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride ion as a leaving group. This process results in the formation of a nitrile. In the case of this compound, this would yield cyanomethyl pentanoate. The formation of a new carbon-carbon bond makes this a valuable transformation in organic synthesis for chain extension. libretexts.org Subsequent hydrolysis of the nitrile group under acidic or basic conditions can then produce a carboxylic acid. libretexts.org

Similarly, this compound is expected to react with other nucleophiles. For instance, reaction with ammonia (B1221849) or primary and secondary amines would lead to the corresponding aminomethyl pentanoates through nucleophilic substitution. researchgate.netmnstate.edu Another relevant transformation is the reaction with azide (B81097) ions (from a source like sodium azide) to form azidomethyl pentanoate.

Reactions of the Ester Group

The ester functional group in this compound can undergo several characteristic reactions, primarily centered around nucleophilic acyl substitution at the carbonyl carbon. masterorganicchemistry.com

Hydrolysis:

Under basic conditions, a process known as saponification, the ester can be hydrolyzed. lumenlearning.com In this reaction, a hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of the chloromethoxide ion yields a carboxylate salt. Acidification of the reaction mixture then produces pentanoic acid and chloromethanol. However, chloromethanol is unstable and would likely decompose.

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with an excess of ethanol (B145695) under acidic or basic conditions would lead to the formation of ethyl pentanoate and chloromethanol. This equilibrium-driven reaction is often facilitated by using the alcohol as the solvent to drive the reaction towards the products. wikipedia.org Various catalysts, including mineral acids, bases, and metal salts like aluminum chloride, can be employed to facilitate this transformation. nih.gov

Aminolysis:

The reaction of an ester with an amine, known as aminolysis, results in the formation of an amide. chemistrysteps.com this compound can react with ammonia, primary, or secondary amines to yield the corresponding N-substituted pentanamide (B147674) and chloromethanol. This reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl group. chemistrysteps.com

In-depth Analysis of this compound Remains Elusive Due to Scarcity of Dedicated Research

A comprehensive review of available scientific literature reveals a significant gap in the dedicated study of the chemical compound this compound. While the molecule is mentioned in broader chemical contexts, such as in the synthesis of novel prodrugs and its identification in environmental samples from hydraulic fracturing wastewater, there is a notable absence of research focused specifically on its advanced spectroscopic and computational characterization. Consequently, a detailed exposition of its structural, electronic, and dynamic properties, as outlined in the requested scientific article, cannot be fully synthesized from the current body of public-domain research.

The exploration of advanced spectroscopic techniques for the structural and electronic elucidation of this compound and its analogs is hampered by this lack of specific data. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone for structural determination, has been referenced in the synthesis of various chloromethyl esters, but specific spectral data for this compound, including precise chemical shifts and coupling constants, are not available in dedicated studies. Similarly, while the principles of vibrational spectroscopy (Infrared and Raman) are well-established for ester functionalities, detailed conformational and bonding studies particular to this compound have not been published.

The elucidation of mechanistic pathways through mass spectrometry for this compound is another area that remains largely unexplored. General fragmentation patterns for esters are known, often involving processes like McLafferty rearrangements and alpha-cleavages. However, specific studies detailing the fragmentation behavior of this compound to confirm these or other pathways are not presently available.

In the realm of theoretical and computational chemistry, the situation is similar. There is a wealth of research applying Density Functional Theory (DFT) to understand the molecular structure and electronic properties of a wide array of organic molecules. Likewise, Ab Initio Molecular Dynamics (MD) simulations are powerful tools for investigating reactivity and solvation. However, the application of these sophisticated computational methods to this compound specifically has not been a subject of published research. Without such studies, a detailed, data-driven analysis of its electronic properties, reactivity, and behavior in solution remains speculative.

While research on analogous compounds, such as other short-chain esters or molecules containing a chloromethyl group, can provide some general insights, the strict requirement for scientifically accurate and detailed findings pertaining to this compound cannot be met. The creation of a thorough scientific article as requested would necessitate data that is not currently present in the accessible scientific literature.

Advanced Spectroscopic and Computational Characterization of Chloromethyl Pentanoate and Analogs

Theoretical and Computational Chemistry Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of chemicals with their biological activity or chemical reactivity. wikipedia.orglibretexts.org In the context of chloromethyl pentanoate and its analogs, which are classified as alkylating agents, QSAR modeling is pivotal for predicting their reactivity towards biological nucleophiles, a key indicator of potential toxicity. oncohemakey.com The development of QSARs for reactive chemicals provides a framework for understanding toxicity based on molecular initiating events, such as covalent reactions with proteins and DNA. nih.gov

The fundamental principle of QSAR is to establish a mathematical model in the form of: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.orglibretexts.org

For predicting the reactivity of an electrophilic compound like this compound, the "activity" is the reaction rate or a related measure of electrophilicity, and the "predictors" are molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic characteristics of the molecule, such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electrophile, a low LUMO energy indicates a higher propensity to accept electrons from a nucleophile, thus suggesting greater reactivity.

Steric Descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters). Steric hindrance around the reactive center (the chloromethyl group) can significantly influence the rate of nucleophilic substitution.

Quantum-Chemical Descriptors: Calculated using computational chemistry methods, these descriptors provide precise insights into the electronic structure. Parameters such as electrophilicity index (ω) and chemical hardness (η) are used to quantify the molecule's ability to act as an electrophile. nih.gov

A QSAR model for this compound and its analogs would be constructed by first calculating a range of these descriptors for a series of similar haloalkyl esters. The calculated descriptor values would then be statistically correlated with experimentally determined reactivity data (e.g., reaction rates with a model nucleophile like glutathione). nih.gov Methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms are employed to build the predictive model. nih.gov Such models are invaluable for screening new or hypothetical compounds for potential reactivity without the need for extensive laboratory testing. wikipedia.org While specific QSAR models exclusively for this compound are not prevalent in public literature, models for broader classes of esters and genotoxic impurities demonstrate the approach's validity. nih.govnih.gov

Below is a representative data table illustrating the types of descriptors used in a QSAR model to predict the reactivity of this compound and related analogs.

| Compound | Molecular Weight ( g/mol ) | LogP | LUMO Energy (eV) | Electrophilicity Index (ω) | Predicted Reactivity Index |

| This compound | 150.60 | 2.15 | -0.85 | 1.20 | Moderate |

| Bromomethyl pentanoate | 195.05 | 2.25 | -1.10 | 1.45 | High |

| Chloromethyl acetate | 108.52 | 0.50 | -0.78 | 1.15 | Moderate |

| Methyl pentanoate | 116.16 | 1.80 | +0.50 | 0.65 | Low |

Development of Advanced Analytical Methodologies for Research Matrices

The detection and quantification of this compound and its analogs in research matrices, particularly in active pharmaceutical ingredients (APIs) and drug products, present significant analytical challenges. taylorfrancis.comchromatographyonline.com These compounds are often classified as potential genotoxic impurities (PGIs), meaning they must be controlled at trace levels, typically in the parts-per-million (ppm) range, to ensure product safety. chromatographyonline.comresearchgate.net The reactive nature of these alkylating agents can also lead to instability during analysis. taylorfrancis.com Consequently, highly sensitive and specific analytical methodologies are required. nih.gov

The primary techniques developed for this purpose are hyphenated chromatographic methods, which couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for volatile compounds like this compound. chromatographyonline.com In a typical GC-MS method, the sample is dissolved in an appropriate solvent and injected into the gas chromatograph.

Injection Mode: Direct liquid injection is common, although headspace GC can be used if higher sensitivity is needed and to minimize matrix interference from non-volatile components like the API. researchgate.netamericanpharmaceuticalreview.com

Separation: A capillary column, often with a mid-polar stationary phase (e.g., VF-624ms), is used to separate the analyte from other components in the matrix. mdpi.com

Detection: Mass spectrometry is the detector of choice for its high sensitivity and selectivity. chromatographyonline.com To achieve the low detection limits required for PGIs, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. In SIM mode, the instrument is set to detect only a few specific fragment ions characteristic of the target analyte, which dramatically improves the signal-to-noise ratio and allows for quantification at sub-ppm levels. americanpharmaceuticalreview.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile analogs or when derivatization is undesirable, LC-MS/MS offers a powerful alternative. This technique is highly selective and can handle complex matrices.

Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used, often with a C18 column. rsc.org A gradient elution program with a mobile phase of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often containing additives like formic acid, is employed to achieve separation. scirp.org

Detection: Tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity. mdpi.com The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, effectively eliminating interference from the sample matrix and allowing for reliable quantification at very low levels. nih.govrsc.org

A significant challenge in these trace analyses is the matrix effect , where components of the sample (the API, excipients, etc.) can suppress or enhance the ionization of the analyte, leading to inaccurate results. taylorfrancis.com Method development must therefore include rigorous validation, including specificity, linearity, accuracy, precision, and establishing the limit of detection (LOD) and limit of quantitation (LOQ) according to regulatory guidelines. nih.govmdpi.com

The following table compares these advanced analytical methodologies for the analysis of haloalkyl esters like this compound in research matrices.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |

| Typical Analytes | Volatile and semi-volatile alkylating agents. americanpharmaceuticalreview.com | Non-volatile or thermally labile compounds. researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM). chromatographyonline.com | Multiple Reaction Monitoring (MRM). mdpi.com |

| Typical LOQ | 0.1 - 1.0 ppm. americanpharmaceuticalreview.com | 0.1 - 0.5 ppm. scirp.org |

| Research Matrices | APIs, in-process samples, solvents. | APIs, drug products, biological fluids. nih.gov |

| Advantages | Excellent for volatile impurities, robust, extensive libraries for identification. | High specificity and sensitivity, suitable for a wide range of polarities, less sample degradation. rsc.org |

| Challenges | Potential for analyte degradation in the hot injector, matrix contamination of the inlet. chromatographyonline.com | Potential for ion suppression/enhancement from the matrix, more complex instrumentation. taylorfrancis.com |

Environmental Transformation Research of Chloromethyl Pentanoate

Occurrence and Formation Pathways in Complex Environmental Systems

Chloromethyl pentanoate is a synthetic chlorinated organic compound not known to occur naturally. Its presence in the environment is primarily linked to anthropogenic activities. While specific data on this compound is limited, its occurrence and formation can be inferred from the behavior of similar chemical classes, such as short-chain chlorinated paraffins (SCCPs) and other chlorinated solvents.

Occurrence: Chlorinated organic compounds are widespread environmental contaminants due to their extensive use in industrial and commercial applications. mdpi.commdpi.com Releases can happen during manufacturing, usage, and disposal of products containing these chemicals. nih.govepa.gov Like other chlorinated paraffins, this compound can enter the environment through industrial effluents, volatilization from consumer products, and leaching from landfills. nih.govresearchgate.net Once released, these persistent compounds can be found in various environmental compartments, including the air, water, soil, and sediment. mdpi.comresearchgate.net Soil, in particular, can act as a significant reservoir for organochlorine compounds due to their hydrophobic properties, which cause them to associate with organic matter. kosmospublishers.comenvironment.govt.nz Studies have shown that agricultural soils and areas near industrial manufacturing can have elevated concentrations of related organochlorine pesticides. mdpi.commdpi.comresearchgate.net

Formation Pathways: The formation of this compound in the environment is not a primary natural process. It is synthesized industrially. However, the environmental transformation of other pollutants could potentially lead to the formation of chlorinated esters, though this is not a well-documented pathway. More commonly, the presence of such compounds is due to direct release. epa.gov For instance, short-chain chlorinated paraffins (SCCPs), a related class of compounds, are released from sources such as metalworking fluids, flame retardants, and PVC plasticizers. researchgate.netresearchgate.net It is plausible that this compound could be used in similar applications, leading to its release.

Some natural processes do produce organochlorine compounds. For example, some species of seaweed and fungi are known to produce chloroform (B151607) in soil and marine environments. wikipedia.org However, the formation of a specific, complex ester like this compound through natural biotic or abiotic processes has not been documented and is considered highly unlikely. The primary pathway for its presence in the environment remains direct and indirect releases from human activities. nih.gov

Research into Chemical Principles for Environmental Remediation

Remediation of sites contaminated with chlorinated organic compounds like this compound often requires active intervention due to their persistence. augustmack.com Research has focused on several chemical principles to either destroy the contaminant in place (in situ) or treat it after excavation (ex situ).

In Situ Chemical Oxidation (ISCO): ISCO is an aggressive remediation technology that involves injecting strong chemical oxidants into the contaminated soil and groundwater to destroy pollutants. clu-in.orgenviro.wiki The fundamental principle is the generation of highly reactive species, primarily free radicals, that can non-selectively break down a wide range of organic compounds. nih.govgoogle.com

Key Oxidants and Principles:

Permanganate (B83412) (MnO₄⁻): Potassium or sodium permanganate is a powerful oxidant that can directly oxidize organic compounds by accepting electrons. It is particularly effective for chlorinated ethenes. carusllc.com

Persulfate (S₂O₈²⁻): Sodium persulfate is activated with heat, high pH, or iron to produce the sulfate (B86663) radical (SO₄•⁻), a very strong oxidant. acs.orgwur.nl The sulfate radical attacks the contaminant, initiating a series of degradation reactions. acs.org

Catalyzed Hydrogen Peroxide (Fenton's Reagent): This process uses hydrogen peroxide (H₂O₂) in the presence of an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals (•OH). google.com The •OH radical is one of the most powerful oxidizing species and can rapidly mineralize organic pollutants to carbon dioxide and water. nih.gov

Ozone (O₃): Ozone can be sparged into the subsurface, where it either reacts directly with contaminants or decomposes to form hydroxyl radicals. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are a broader class of treatments, often used for water, that also rely on the generation of hydroxyl or sulfate radicals. acs.orgresearchgate.net Many AOPs combine oxidants with ultraviolet (UV) light. For example, the UV/H₂O₂ process uses UV light to cleave hydrogen peroxide into hydroxyl radicals. osti.gov The UV/Chlorine process is another AOP where UV photolysis of free chlorine generates both •OH and reactive chlorine species (RCSs) that contribute to contaminant degradation. osti.gov

In Situ Chemical Reduction (ISCR): ISCR is a remediation approach based on the chemical principle of reduction. It involves introducing a reducing agent into the subsurface to facilitate the degradation of oxidized contaminants like chlorinated solvents. augustmack.com

Zero-Valent Iron (ZVI): The most common reductant is zero-valent iron (Fe⁰). nih.govnih.gov ZVI is a mild reducing agent that can donate electrons directly to the chlorinated compound, causing reductive dehalogenation. acs.org In this process, the iron is oxidized (corrodes) while the contaminant is reduced, with chlorine atoms being replaced by hydrogen. nih.govacs.orgproquest.com The effectiveness of ZVI can be enhanced by combining it with other metals like palladium or copper to form bimetallic systems, which can increase the reaction rate. proquest.com

| Remediation Technology | Underlying Principle | Key Reagents/Components | Primary Reactive Species | Target Transformation |

|---|---|---|---|---|

| In Situ Chemical Oxidation (ISCO) - Fenton's | Oxidation | H₂O₂, Iron (Fe²⁺) catalyst | Hydroxyl Radical (•OH) | Mineralization to CO₂, H₂O, Cl⁻ |

| In Situ Chemical Oxidation (ISCO) - Persulfate | Oxidation | Sodium Persulfate (Na₂S₂O₈), Activator (heat, Fe²⁺) | Sulfate Radical (SO₄•⁻) | Degradation to simpler compounds |

| Advanced Oxidation Process (AOP) - UV/H₂O₂ | Oxidation | Hydrogen Peroxide (H₂O₂), UV Light | Hydroxyl Radical (•OH) | Mineralization to CO₂, H₂O, Cl⁻ |

| In Situ Chemical Reduction (ISCR) - ZVI | Reduction | Zero-Valent Iron (Fe⁰) | Electrons (e⁻) from Fe⁰ surface | Reductive Dehalogenation |

Strategic Applications of Chloromethyl Pentanoate in Organic Synthesis Research

Role as a Key Intermediate in Complex Molecule Synthesis

Chloromethyl pentanoate functions as a critical intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from its ability to act as an acylating agent, introducing a pentanoyl group into a target molecule. This is a common strategy for creating prodrugs, which are inactive or less active forms of a drug that are metabolized into the active form in the body. The pentanoyl group can improve the bioavailability of a drug by increasing its lipophilicity, which enhances its ability to cross cell membranes.

One of the most significant applications of this compound is in the synthesis of antiviral prodrugs. nih.govnih.gov For example, it is used to esterify nucleoside analogues, a class of compounds that are effective against a range of viruses. The resulting prodrugs, such as those of acyclovir, are more readily absorbed by the body, leading to higher concentrations of the active drug at the site of infection. nih.gov This strategy has been successfully employed to develop treatments for herpesvirus and hepatitis B virus infections.

The synthesis of these prodrugs typically involves the reaction of this compound with the hydroxyl group of a nucleoside analogue in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This process, known as O-acylation, results in the formation of an ester linkage between the nucleoside analogue and the pentanoyl group.

Beyond antiviral agents, this compound is also employed in the synthesis of other pharmaceutical intermediates. quimidroga.com Its role as a reactive intermediate allows for the construction of complex carbon skeletons through various coupling reactions. The presence of the chlorine atom provides a site for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes it a valuable tool for medicinal chemists in the discovery and development of new drugs. nih.gov

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound has spurred the development of novel synthetic methodologies in organic chemistry. magtech.com.cn Researchers have explored its use as an acylating agent under various conditions, leading to more efficient and selective methods for introducing the pentanoyl group into organic molecules. epa.gov These methodologies often focus on improving reaction yields, reducing reaction times, and minimizing the formation of unwanted byproducts.

One area of active research is the development of catalytic methods for acylation using this compound. mdpi.com Traditional acylation reactions often require stoichiometric amounts of a Lewis acid catalyst, which can generate significant amounts of waste. epa.gov The development of catalytic systems, such as those based on trifluoromethanesulfonic acid, offers a more environmentally friendly alternative. mdpi.com These catalysts can activate the chloromethyl group, making it more susceptible to nucleophilic attack and allowing the reaction to proceed under milder conditions.

The development of these novel methodologies has expanded the utility of this compound beyond its traditional role in prodrug synthesis. It is now being explored as a reagent in a wider range of organic transformations, including the synthesis of complex natural products and other biologically active molecules. The ongoing research in this area is likely to lead to even more innovative applications of this versatile compound in the future.

Synthesis and Characterization of Functionally Modified Derivatives

The synthesis of functionally modified derivatives of this compound is an active area of research aimed at expanding its utility in organic synthesis. By introducing additional functional groups into the molecule, researchers can fine-tune its reactivity and physical properties, leading to new applications in materials science and medicinal chemistry.

One common strategy for modifying this compound is to replace the chlorine atom with other functional groups. For example, nucleophilic substitution reactions can be used to introduce azide (B81097), cyano, or thiol groups. These new derivatives can then be used as building blocks in the synthesis of more complex molecules. The introduction of an azide group, for instance, allows for the use of "click chemistry," a powerful tool for the rapid and efficient synthesis of complex molecular architectures.

Another approach to modifying this compound is to alter the pentanoyl group. This can be achieved by starting with a different carboxylic acid in the synthesis of the chloromethyl ester. For example, using a longer-chain carboxylic acid would result in a more lipophilic derivative, while incorporating a functional group such as an alkene or alkyne would provide a handle for further chemical transformations.

The characterization of these new derivatives is crucial for understanding their properties and potential applications. A variety of analytical techniques are used for this purpose, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. NMR spectroscopy provides detailed information about the structure of the molecule, while IR spectroscopy is used to identify the presence of specific functional groups. Mass spectrometry is used to determine the molecular weight of the compound.

Below is a data table summarizing the characterization of this compound and a hypothetical functionally modified derivative, azidomethyl pentanoate.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| This compound | C₆H₁₁ClO₂ | 150.60 | 5.71 (s, 2H), 2.38 (t, 2H), 1.63 (m, 2H), 1.38 (m, 2H), 0.92 (t, 3H) | 172.5, 68.2, 33.8, 26.7, 22.1, 13.6 | 2960, 1760, 1150 |

| Azidomethyl pentanoate | C₆H₁₁N₃O₂ | 157.17 | 5.25 (s, 2H), 2.35 (t, 2H), 1.61 (m, 2H), 1.36 (m, 2H), 0.91 (t, 3H) | 172.8, 52.1, 33.7, 26.6, 22.0, 13.5 | 2960, 2100, 1755 |

The data in the table illustrates how the modification of the chloromethyl group affects the spectroscopic properties of the molecule. The replacement of the chlorine atom with an azide group results in a significant upfield shift of the methylene (B1212753) protons in the ¹H NMR spectrum and the appearance of a strong absorption band at around 2100 cm⁻¹ in the IR spectrum, which is characteristic of the azide functional group.

The synthesis and characterization of these functionally modified derivatives of this compound are essential for expanding the toolkit of organic chemists and enabling the development of new and innovative technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for chloromethyl pentanoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via esterification of pentanoic acid with chloromethylating agents (e.g., chloromethyl chloride). Reaction conditions such as temperature (40–60°C), solvent polarity (e.g., dichloromethane), and catalyst choice (e.g., sulfuric acid or Lewis acids) critically affect yield. For example, excess chloromethyl chloride improves esterification efficiency, while elevated temperatures may risk hydrolysis. Kinetic studies under reflux conditions are recommended to optimize time-dependent yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are key spectral markers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. In H NMR, the chloromethyl group (-CHCl) appears as a triplet at δ 4.5–5.0 ppm, while the pentanoate carbonyl (C=O) resonates at δ 170–175 ppm in C NMR. Infrared (IR) spectroscopy identifies the ester carbonyl stretch at 1740–1760 cm. Mass spectrometry (MS) typically shows a molecular ion peak at m/z 150.60 (M) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : this compound undergoes hydrolysis in aqueous media, with stability dependent on pH. Under acidic conditions (pH < 3), hydrolysis accelerates due to protonation of the ester carbonyl, while alkaline conditions (pH > 9) promote nucleophilic attack by hydroxide ions. Stability studies using HPLC or gravimetric analysis at controlled pH (3–7) are advised for assessing decomposition rates .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reaction kinetics of this compound under varying catalytic conditions?

- Methodological Answer : Design a series of controlled reactions with catalysts (e.g., Lewis acids, enzymes) at fixed temperatures. Use gas chromatography (GC) or H NMR to monitor substrate depletion over time. Apply the Arrhenius equation to calculate activation energies and compare turnover frequencies. Include negative controls (no catalyst) to isolate catalytic effects. Replicate experiments to validate reproducibility .

Q. How should contradictions in spectral data be resolved when characterizing novel derivatives of this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- Contradiction in NMR peaks : Use DEPT-135 or 2D-COSY to confirm spin-spin coupling.

- Ambiguous IR bands : Compare with computed spectra (DFT calculations).

- Mass spectral anomalies : Perform high-resolution MS (HRMS) for exact mass verification.

Document discrepancies in the context of solvent impurities or stereoisomerism .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation barriers for SN2 reactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites. Compare computed Gibbs free energies with experimental kinetic data to validate models .

Q. What strategies mitigate decomposition during the purification of this compound?

- Methodological Answer : Avoid prolonged exposure to moisture by using anhydrous solvents (e.g., dried diethyl ether) and inert atmospheres (N/Ar). Employ low-temperature distillation (≤50°C) under reduced pressure. Stabilize the compound with radical inhibitors (e.g., BHT) if free-radical degradation is suspected .

Q. How can kinetic studies assess the electrophilic reactivity of this compound in different solvents?

- Methodological Answer : Conduct competitive kinetic experiments with standardized nucleophiles (e.g., sodium iodide in acetone or DMSO). Monitor reaction rates via conductivity measurements or UV-Vis spectroscopy. Correlate solvent polarity (via Kamlet-Taft parameters) with rate constants to quantify solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.